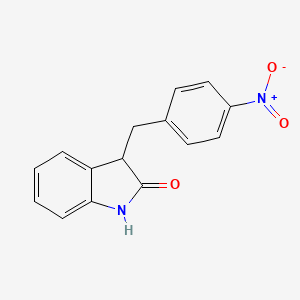![molecular formula C14H24N2O2 B14001791 4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one CAS No. 87046-64-8](/img/structure/B14001791.png)
4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one is an organic compound with the molecular formula C14H24N2O2 This compound is characterized by its unique structure, which includes two pentan-2-one groups connected by a butylimino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one typically involves the condensation reaction between 4-oxopentan-2-ylideneamino and butylimino groups. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound. Industrial production methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Oxopentan-2-ylideneamino)benzoic acid
- 4-(4-Oxopentan-2-ylideneamino)butylamine
- 4-(4-Oxopentan-2-ylideneamino)pentan-2-ol
Uniqueness
4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
87046-64-8 |
|---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4-[4-(4-oxopentan-2-ylideneamino)butylimino]pentan-2-one |
InChI |
InChI=1S/C14H24N2O2/c1-11(9-13(3)17)15-7-5-6-8-16-12(2)10-14(4)18/h5-10H2,1-4H3 |
InChI Key |
UDVOETZXBOGXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCCN=C(C)CC(=O)C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
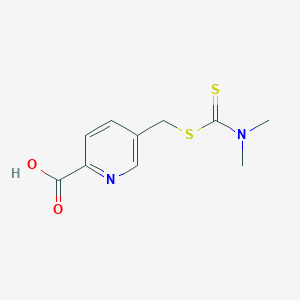
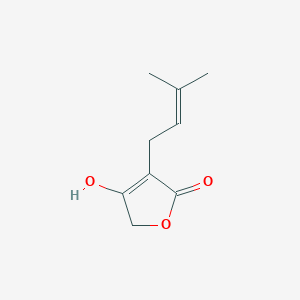
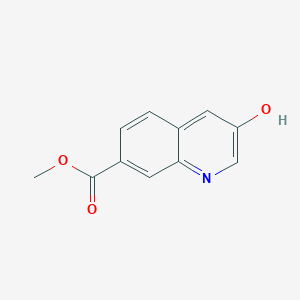
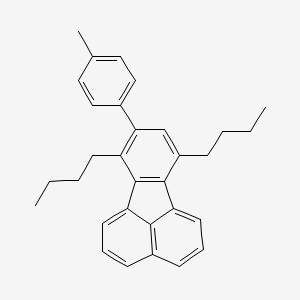
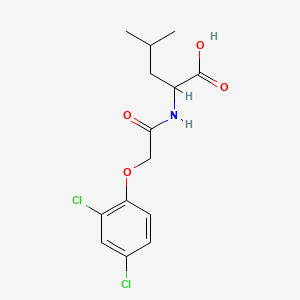
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)
![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)



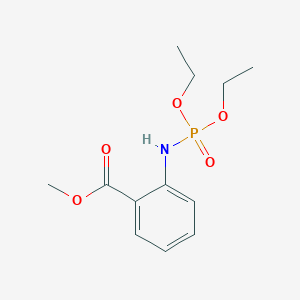
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
